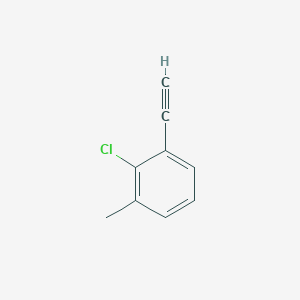
2-Chloro-1-ethynyl-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-ethynyl-3-methylbenzene is an organic compound with the molecular formula C9H7Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an ethynyl group at the first position, and a methyl group at the third position
作用機序
Target of Action
As a derivative of benzene, it likely interacts with biological molecules through electrophilic aromatic substitution .
Mode of Action
The mode of action of 2-Chloro-1-ethynyl-3-methylbenzene can be inferred from the general mechanism of electrophilic aromatic substitution reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can undergo various reactions, including bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption , which could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the stability of the compound . Additionally, the compound’s interaction with its environment could be influenced by its physical form, which is liquid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethynyl-3-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with an electrophile. For instance, starting from 3-methylphenylacetylene, chlorination can be carried out using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Chloro-1-ethynyl-3-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the chlorine or ethynyl group can be replaced by other substituents.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds, while reduction can lead to the formation of alkenes or alkanes.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Chlorination: Chlorine gas and iron(III) chloride as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Nucleophilic Substitution: Sodium amide or sodium alkoxide in an appropriate solvent.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Alkenes or alkanes.
科学的研究の応用
2-Chloro-1-ethynyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
1-Chloro-2-methylbenzene: Similar structure but lacks the ethynyl group.
1-Chloro-4-methylbenzene: Similar structure with the chlorine atom at a different position.
2-Chloro-1-ethynylbenzene: Lacks the methyl group.
Uniqueness
2-Chloro-1-ethynyl-3-methylbenzene is unique due to the presence of both the ethynyl and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-chloro-1-ethynyl-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPCEHCRCHTOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














